molecular formula C13H12FN B1319452 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine CAS No. 893735-45-0

3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine

Cat. No.: B1319452
CAS No.: 893735-45-0
M. Wt: 201.24 g/mol
InChI Key: XEKQWLSOOILBLD-UHFFFAOYSA-N
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Description

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C13H11FN It is a derivative of biphenyl, where a fluorine atom is attached to one benzene ring and a methyl group to the other

Scientific Research Applications

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is the long chain free fatty acid (LCFA) receptor 4 (FFA4) , previously known as G protein–coupled receptor 120, or GPR120 . This receptor plays a crucial role in mediating the effects of LCFAs on glucose homeostasis, inflammation, and gut hormone secretion .

Mode of Action

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine acts as a potent and selective agonist for FFA4 . It interacts with FFA4, leading to the stimulation of Ca2+ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . This interaction also results in rapid phosphorylation and internalization of the receptor .

Biochemical Pathways

The activation of FFA4 by 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine affects several biochemical pathways. It mimics many potentially beneficial therapeutic properties previously reported for LCFAs, including stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in 3T3-L1 adipocytes, and inhibiting the release of proinflammatory mediators from RAW264.7 macrophages .

Pharmacokinetics

The compound’s interaction with ffa4 leads to rapid internalization of the receptor, suggesting that it may have a relatively fast onset of action

Result of Action

The activation of FFA4 by 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine has several molecular and cellular effects. It stimulates glucagon-like peptide-1 secretion, enhances glucose uptake, and inhibits the release of proinflammatory mediators . These effects suggest promise for FFA4 as a therapeutic target for conditions such as type 2 diabetes and obesity .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThis interaction involves the stimulation of Ca²⁺ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . These interactions suggest that 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine may have potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity.

Cellular Effects

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine influences various cellular processes. It has been observed to stimulate glucagon-like peptide-1 secretion from enteroendocrine cells, enhance glucose uptake in 3T3-L1 adipocytes, and inhibit the release of proinflammatory mediators from RAW264.7 macrophages . These effects indicate that the compound may play a role in regulating cell signaling pathways, gene expression, and cellular metabolism, potentially offering therapeutic benefits for metabolic diseases.

Molecular Mechanism

The molecular mechanism of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine involves its binding interactions with specific biomolecules. It acts as a potent and selective agonist for FFA4, leading to the activation of various signaling pathways. This activation results in rapid phosphorylation and internalization of the receptor, followed by recycling and resensitization of the FFA4 Ca²⁺ signaling response . Additionally, the compound’s interaction with FFA4 mimics the beneficial therapeutic properties of long chain free fatty acids, such as enhancing glucose uptake and inhibiting proinflammatory mediator release.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine have been studied over time. The compound demonstrates stability and consistent activity in stimulating FFA4-mediated signaling pathways. Prolonged exposure may lead to desensitization of the receptor, which can be reversed upon removal of the compound, allowing for rapid recycling and resensitization of the receptor . These findings highlight the importance of temporal considerations in the compound’s application and potential therapeutic use.

Dosage Effects in Animal Models

Studies on the dosage effects of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine in animal models have shown that its efficacy varies with different dosages. At lower doses, the compound effectively stimulates FFA4-mediated responses, while higher doses may lead to limited selectivity and potential adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is involved in metabolic pathways related to FFA4 activation. The compound’s interaction with FFA4 enhances glucose uptake and inhibits the release of proinflammatory mediators, suggesting its role in regulating metabolic flux and metabolite levels . These metabolic effects further support its potential therapeutic applications in metabolic disorders.

Transport and Distribution

The transport and distribution of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with FFA4 facilitates its localization and accumulation in target cells, where it exerts its biochemical effects . Understanding the transport mechanisms is essential for optimizing its therapeutic use.

Subcellular Localization

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine exhibits specific subcellular localization, primarily targeting the cell membrane where FFA4 is expressed. The compound’s activity is influenced by its localization, as it interacts with FFA4 to initiate signaling pathways . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine typically involves a Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, 1-Fluoro-3-iodobenzene and 4-Tolylboronic acid are commonly used as starting materials . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a solvent like dioxane under reflux conditions .

Industrial Production Methods

Industrial production of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of biphenyl quinones.

    Reduction: Conversion to 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine.

    Substitution: Introduction of halogen or nitro groups onto the benzene rings.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-methyl[1,1’-biphenyl]
  • 3-Fluoro-4’-methyl[1,1’]biphenyl-4-YL-boronic acid
  • 2-Fluoro-4’-formyl[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-fluoro-4-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKQWLSOOILBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602377
Record name 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893735-45-0
Record name 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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